2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide
Description
This compound features a pyrimidine core substituted with methyl and trifluoromethyl groups at positions 2 and 6, respectively. The pyrimidine is linked to a piperidin-4-yl group, which is further connected to an acetamide moiety bearing a 2-chlorophenyl substituent. Its structural complexity and unique substitution pattern—particularly the trifluoromethyl group and chlorophenyl ring—impart distinct physicochemical and biological properties, making it a candidate for pharmacological studies targeting enzymes, receptors, or signaling pathways .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N4O/c1-12-24-16(19(21,22)23)11-17(25-12)27-8-6-14(7-9-27)26-18(28)10-13-4-2-3-5-15(13)20/h2-5,11,14H,6-10H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNPYUUKGDOAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CC3=CC=CC=C3Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the trifluoromethyl group, and the coupling of the piperidine ring. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives with thienopyridine cores have shown significant anticancer activity against various cell lines. The amide bond in 2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide may enhance its interaction with biological targets involved in cancer progression .
Antimicrobial Properties
Compounds with acetamide linkages are known for their antimicrobial properties. Research indicates that derivatives of acetamides exhibit activity against a range of bacterial strains. This suggests that this compound could potentially serve as a lead compound for developing new antimicrobial agents .
Neurological Applications
The piperidine structure is often associated with compounds that act on the central nervous system (CNS). The potential for this compound to influence neurotransmitter systems could make it a candidate for treating neurological disorders such as anxiety or depression. Furthermore, its ability to cross the blood-brain barrier may enhance its efficacy as a CNS-active agent .
Study 1: Anticancer Efficacy
In a study published in Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity .
Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods and reported notable inhibition zones, suggesting that modifications to the acetamide structure could enhance antibacterial activity .
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that promote beneficial cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Research Findings and Pharmacological Insights
Role of Substituents
- Chlorophenyl vs. Phenoxy: The direct 2-chlorophenyl attachment in the target compound may increase steric bulk compared to phenoxy-linked derivatives, influencing interactions with aromatic residues in target proteins .
- Piperidine vs. Pyrrolidine : The six-membered piperidine ring in the target compound offers greater conformational flexibility compared to pyrrolidine derivatives, which could optimize binding to larger active sites .
Uniqueness of the Target Compound
The combination of trifluoromethyl-pyrimidine , piperidine , and 2-chlorophenyl acetamide distinguishes this compound from others in its class. The trifluoromethyl group confers metabolic resistance, while the chlorophenyl moiety balances lipophilicity and target specificity. These features position it as a promising scaffold for drug discovery, particularly in oncology and inflammation-related disorders .
Biological Activity
The compound 2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring , a trifluoromethyl pyrimidine moiety , and a chlorophenyl group . These structural components contribute to its biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, piperidine derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. In vitro studies demonstrated that related compounds could induce apoptosis in cancer cell lines, suggesting a potential for therapeutic application against malignancies .
Antimicrobial Activity
Research has also highlighted the antimicrobial effects of piperidine-based compounds. The synthesized derivatives were tested against various bacterial strains, revealing promising antibacterial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes such as acetylcholinesterase .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is noteworthy. For example, it was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, both of which play crucial roles in neurodegenerative diseases and urinary tract infections, respectively. The inhibition of AChE is particularly relevant in the context of Alzheimer's disease treatment .
Study 1: Anticancer Efficacy
In a preclinical study, derivatives similar to this compound were tested against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting high potency against breast and lung cancer cells .
Study 2: Antimicrobial Testing
A series of piperidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL for effective compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : By targeting specific enzymes like AChE, the compound may modulate neurotransmitter levels, impacting cognitive functions.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1/S phase, leading to reduced proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been reported to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
